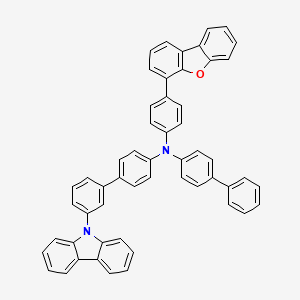
Biphenyl-4-yl-(3'-carbazol-9-yl-biphenyl-4-yl)-(4-dibenzofuran-4-yl-phenyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine is a complex organic compound known for its unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine typically involves multiple steps, including:
Formation of the Dibenzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzofuran ring.
Coupling Reactions: The dibenzofuran moiety is then coupled with a phenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the Carbazole Group: The carbazole group is introduced through a similar palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the coupling of the biphenyl groups to form the complete structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反応の分析
Types of Reactions
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine has several scientific research applications, including:
Organic Electronics: Used in the development of OLEDs due to its excellent electron-transporting properties.
Photovoltaics: Studied for its potential use in organic solar cells.
Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
Biological Studies: Investigated for its potential interactions with biological molecules, although this area is still under exploration.
作用機序
The mechanism by which N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets, including:
Electron Transport: Facilitates electron transport in optoelectronic devices.
Energy Transfer: Participates in energy transfer processes in OLEDs and other devices.
類似化合物との比較
Similar Compounds
- N-(4-4-Dibenzofuranylphenyl)-N-(4-biphenyl)-1,1’-biphenyl-4-ylamine
- N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolylphenyl)-1,1’-biphenyl-4-ylamine
Uniqueness
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine is unique due to its combination of dibenzofuran, carbazole, and biphenyl groups, which provide a distinct set of electronic properties. This makes it particularly suitable for applications in organic electronics where efficient electron transport and energy transfer are crucial.
特性
分子式 |
C54H36N2O |
|---|---|
分子量 |
728.9 g/mol |
IUPAC名 |
N-[4-(3-carbazol-9-ylphenyl)phenyl]-N-(4-dibenzofuran-4-ylphenyl)-4-phenylaniline |
InChI |
InChI=1S/C54H36N2O/c1-2-12-37(13-3-1)38-24-30-42(31-25-38)55(44-34-28-40(29-35-44)46-19-11-20-50-49-18-6-9-23-53(49)57-54(46)50)43-32-26-39(27-33-43)41-14-10-15-45(36-41)56-51-21-7-4-16-47(51)48-17-5-8-22-52(48)56/h1-36H |
InChIキー |
WGVOIXYRSUNFEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)C9=CC=CC1=C9OC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
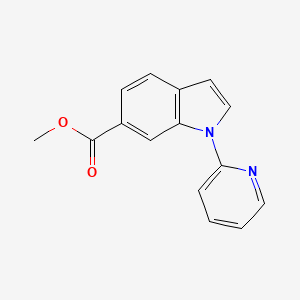
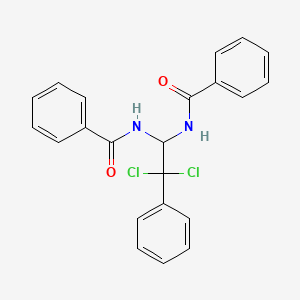
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)
![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)

![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)
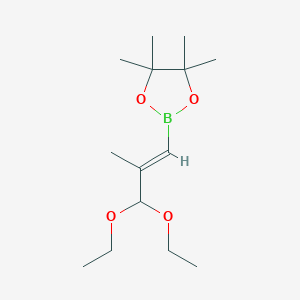
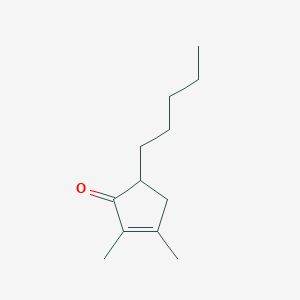
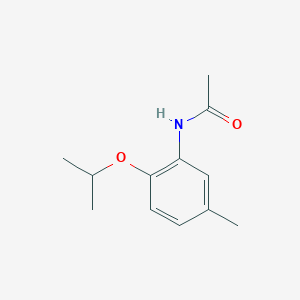
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
